6-(2,2,2-トリフルオロエチル)ピリミジン-4-アミン

概要

説明

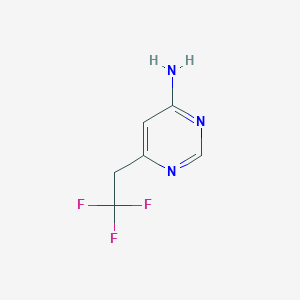

“6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound was first synthesized by scientists as a potential anti-cancer and anti-inflammatory drug.

Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

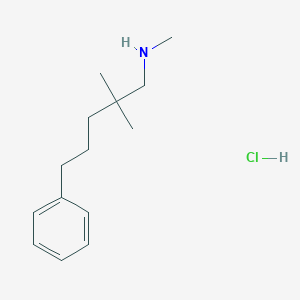

Molecular Structure Analysis

The molecular structure of “6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine” is represented by the InChI code 1S/C6H4Cl2F3N3/c7-3-1-4 (8)14-5 (13-3)12-2-6 (9,10)11/h1H,2H2, (H,12,13,14) .

Chemical Reactions Analysis

Pyrimidin-4-amine derivatives show a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The chemical reactions involving these compounds are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine” include a molecular weight of 246.02 , storage temperature at room temperature .

科学的研究の応用

殺ダニ剤の開発

ピリミジン-4-アミン誘導体におけるトリフルオロエチル基は、新規な殺ダニ剤の開発に利用されてきました。 例えば、化合物HNPC-A188は、哺乳類に対する毒性が低く、有望な殺ダニ活性を示します 。 この化合物は、一般的なダニ害虫であるTetranychus urticaeに対して効果的で、LC50値は0.19 mg/Lであり、市販の殺ダニ剤であるシエノピラフェンと同等です .

殺菌活性

ピリミジン-4-アミン誘導体は、特にPuccinia sorghiによって引き起こされるトウモロコシさび病に対する殺菌特性のために合成されてきました 。 (S)-5-クロロ-6-(ジフルオロメチル)-2-メチル-N-(1-((5-(トリフルオロメチル)ピリジン-2-イル)オキシ)プロパン-2-イル)ピリミジン-4-アミンは、T33と命名されており、市販の殺菌剤であるテブコナゾールと比較して、EC50値が0.60 mg/Lと優れた効果を示しました .

殺虫剤抵抗性の緩和

ピリミジン-4-アミン構造にトリフルオロエチル基を導入すると、新規な作用機序を持つ殺虫剤の開発に役立ちます。 この革新は、既存の殺虫剤に対する耐性の増加に対処するために不可欠です .

親油性特性の強化

トリフルオロエチルチオエーテル化合物には、ピリミジン-4-アミン由来のものも含まれ、薬物分子の親油性薬物動態特性を改善することが知られています。 この強化は、農薬の有効性を高めるために有益です .

殺虫剤開発

トリフルオロエチルチオエーテルを組み込むことによるピリミジン-4-アミンの構造修飾により、新しい殺虫剤が開発されました。 これらの化合物は、顕著な生物活性を示し、植物上のダニの個体数を抑制する上で役立ちます .

農業収量の向上

ダニなどの微小害虫を制御することにより、トリフルオロエチル修飾を施したピリミジン-4-アミン誘導体は、作物病気を予防し、農業収量を向上させる上で重要な役割を果たします .

Safety and Hazards

将来の方向性

Pyrimidin-4-amine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . They act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives . Due to its different action mode from other commercial fungicides, the resistance of pyrimidinamine fungicides has not been reported so far . Therefore, it is a reason to explore new compounds .

作用機序

Target of Action

The primary target of 6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine is the mite species Tetranychus urticae . This compound exhibits excellent acaricidal activity, making it an effective pesticide for controlling mite populations .

Mode of Action

It’s known that the compound exhibits excellent bioactivity, which suggests a potent interaction with its target .

Biochemical Pathways

The compound’s acaricidal activity indicates that it likely disrupts essential biological processes in mites, leading to their death .

Pharmacokinetics

The presence of a trifluoroethyl group in the compound can greatly improve the lipophilic pharmacokinetic properties of drug molecules , which may enhance its bioavailability and efficacy.

Result of Action

The result of the action of 6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine is the effective control of mite populations. The compound exhibits excellent acaricidal activity, with lethal concentration 50 (LC50) values of 0.19 mg/L against Tetranychus urticae . This is comparable to the commercial acaricide cyenopyrafen .

生化学分析

Biochemical Properties

6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit high affinity for certain enzymes, such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The interaction between 6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine and these enzymes often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in enzyme activity. Additionally, this compound can bind to specific protein receptors, modulating their function and influencing downstream signaling events .

Cellular Effects

The effects of 6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine can activate or inhibit specific signaling cascades, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of 6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. The binding interactions often involve hydrogen bonds, van der Waals forces, and hydrophobic interactions. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding site and the conformational changes induced by the compound. Additionally, 6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. Long-term studies have shown that 6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. The metabolic flux of 6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine can influence the levels of key metabolites within the cell, thereby affecting overall cellular metabolism. Additionally, this compound can interact with cofactors such as NADH and FADH2, modulating their activity and influencing redox reactions within the cell .

Transport and Distribution

The transport and distribution of 6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation. Once inside the cell, 6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine can bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions .

Subcellular Localization

The subcellular localization of 6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications. The localization of 6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine within these compartments can influence its interactions with biomolecules and its overall biochemical activity. For example, its presence in the nucleus can modulate gene expression, while its localization in the mitochondria can affect cellular respiration and energy production .

特性

IUPAC Name |

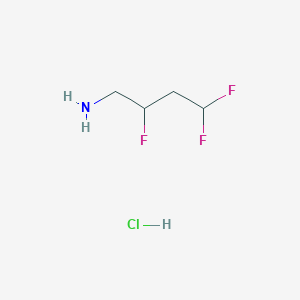

6-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)2-4-1-5(10)12-3-11-4/h1,3H,2H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEYRGRPDYXTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B1485080.png)

![{3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485082.png)

amine hydrochloride](/img/structure/B1485086.png)